
Glycylglycyl-L-prolylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycylglycyl-L-prolylglycine is a tripeptide composed of glycine, glycine, and L-proline
準備方法
Synthetic Routes and Reaction Conditions
Glycylglycyl-L-prolylglycine can be synthesized through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the peptide is assembled step-by-step on a solid support. The synthesis typically starts with the attachment of the C-terminal amino acid (L-proline) to the resin, followed by the sequential addition of glycine residues. Each coupling step is facilitated by activating agents such as carbodiimides or uronium salts, and the reaction is monitored to ensure complete coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Industrial processes often incorporate automated peptide synthesizers to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Glycylglycyl-L-prolylglycine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the tripeptide into its constituent amino acids.
Oxidation: The peptide may undergo oxidation reactions, particularly at the proline residue, which can affect its stability and function.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as acyl chlorides or isocyanates can be used for introducing new functional groups.
Major Products Formed
Hydrolysis: Glycine and L-proline.
Oxidation: Oxidized derivatives of the peptide.
Substitution: Modified peptides with new functional groups.
科学的研究の応用
Glycylglycyl-L-prolylglycine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and as a potential therapeutic agent.
Medicine: Explored for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based materials and as a stabilizing agent in formulations.
作用機序
The mechanism of action of Glycylglycyl-L-prolylglycine involves its interaction with specific molecular targets and pathways. It has been shown to modulate the activity of brain-derived neurotrophic factor and insulin-like growth factor-1, leading to neuroprotective effects. Additionally, it can influence the activity of AMPA receptors, which are involved in synaptic transmission and plasticity.
類似化合物との比較
Similar Compounds
Glycylglycine: A dipeptide composed of two glycine residues.
L-prolylglycine: A dipeptide composed of L-proline and glycine.
Glycyl-L-prolyl-L-glutamate: A tripeptide with similar structural features.
Uniqueness
Glycylglycyl-L-prolylglycine is unique due to its specific sequence and the presence of L-proline, which imparts distinct structural and functional properties. Its ability to modulate neurotrophic factors and receptor activity sets it apart from other similar peptides.
特性
CAS番号 |
47070-99-5 |
|---|---|
分子式 |
C11H18N4O5 |
分子量 |
286.28 g/mol |
IUPAC名 |
2-[[(2S)-1-[2-[(2-aminoacetyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C11H18N4O5/c12-4-8(16)13-5-9(17)15-3-1-2-7(15)11(20)14-6-10(18)19/h7H,1-6,12H2,(H,13,16)(H,14,20)(H,18,19)/t7-/m0/s1 |
InChIキー |
OJNLUJUJQIPGPH-ZETCQYMHSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)CN)C(=O)NCC(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)CNC(=O)CN)C(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


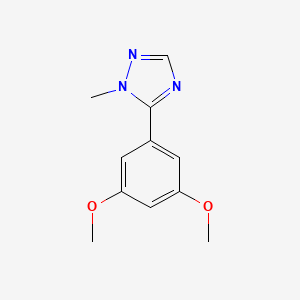
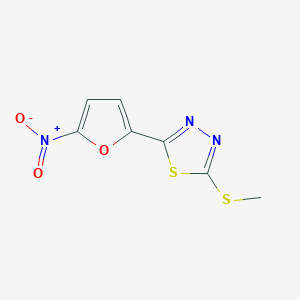
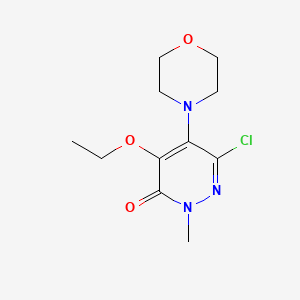

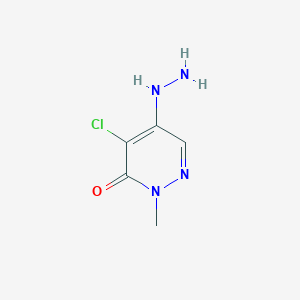
![(Z)-N-Cyclohexyl-1-[2-(dicyclohexylphosphanyl)phenyl]methanimine](/img/structure/B12916974.png)
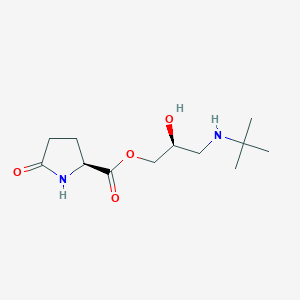
![2-Cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-3,9-dihydro-6H-purin-6-one](/img/structure/B12916997.png)
![5-[(Benzenesulfonyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12917005.png)
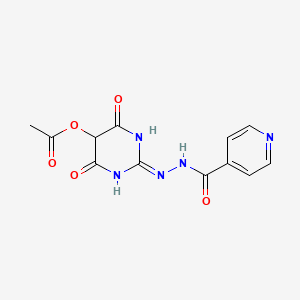



![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12917048.png)
